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Compound of Interest

2,6-Dimethylquinoline-4-carboxylic
Compound Name: o
aci

Cat. No.: B009219

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2,6-
Dimethylquinoline-4-carboxylic acid (CAS No. 104175-33-9), a molecule of interest in
medicinal chemistry and materials science.[1][2][3][4] This document outlines the predicted
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with generalized experimental protocols for their acquisition.

Chemical Structure and Properties
o |[UPAC Name: 2,6-dimethylquinoline-4-carboxylic acid

e Molecular Formula: C12H11NO>[2]

« Molecular Weight: 201.22 g/mol [2][3]

e CAS Number: 104175-33-9[2]

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this specific compound, the
following data is a prediction based on the analysis of its constituent functional groups and
spectral data from analogous compounds, such as 2,6-dimethylquinoline and other quinoline-4-
carboxylic acid derivatives.[5][6][7][8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the
aromatic protons on the quinoline ring, the two methyl groups, and the carboxylic acid proton.

Predicted Chemical

Multiplicit Integration Assignment
Shift (ppm) AL . 2
) Carboxylic acid (-
~12.0-14.0 Singlet (broad) 1H
COOH)
) Aromatic protons (H5,
~8.0-8.5 Multiplet 3H
H7, H8)
~7.5 Singlet 1H Aromatic proton (H3)
Methyl group at C2 (-
~2.6 Singlet 3H yigrotp (
CHs)
Methyl group at C6 (-
~2.4 Singlet 3H yigroup (

CHs)

13C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the twelve carbons
in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most
downfield signal.

Predicted Chemical Shift (ppm) Assignment

~165 - 175 Carboxylic acid carbon (-COOH)
~150 - 160 C2,C4, C8a

~120 - 140 C3, C5, C6, C7, C8, C4a
~20-25 Methyl carbons (-CH3)

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and
the aromatic quinoline core.
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Predicted Wavenumber

Intensity Vibrational Mode
(cm~)
2500 - 3300 Broad O-H stretch (from COOH)
1680 - 1710 Strong C=0 stretch (from COOH)
] C=C and C=N stretches

1500 - 1600 Medium-Strong o

(aromatic ring)
1200 - 1300 Medium C-O stretch (from COOH)

C-H bend (out-of-plane,
750 - 900 Strong )

aromatic)

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M*). The primary
fragmentation pathway would likely involve the loss of the carboxylic acid group.

m/z Value Predicted Fragment Interpretation
201 [C12H11NO2]* Molecular lon (M)

Loss of the carboxylic acid
156 [M - COOH]*+

group

Subsequent loss of a methyl
141 [M - COOH - CHs]*

group

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for 2,6-
Dimethylquinoline-4-carboxylic acid.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-de or CDCl3).
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 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Set an appropriate spectral width and number of scans to achieve a good signal-to-noise
ratio.

o Reference the spectrum to the residual solvent peak.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
o Alarger number of scans will be necessary due to the lower natural abundance of 13C.

o Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide
(KBr) and press into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Record the sample spectrum over the range of 4000-400 cm™1,
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o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).

e Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

o For high-resolution mass spectrometry (HRMS), a more specialized instrument (e.g., TOF
or Orbitrap) is required to determine the exact mass.[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound like 2,6-Dimethylquinoline-4-carboxylic acid.
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Compound Synthesis & Purification

Synthesis of 2,6-Dimethylquinoline-
4-carboxylic acid
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Caption: Workflow for the synthesis and spectral characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009219#spectral-data-for-2-6-dimethylquinoline-4-

carboxylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/104175-33-9
https://pubchem.ncbi.nlm.nih.gov/compound/104175-33-9
https://www.researchgate.net/publication/315379274_Recent_Advances_in_Synthesis_of_Quinoline-4-Carboxylic_Acid_and_their_Biological_Evaluation_A_Review
https://m.chemicalbook.com/SpectrumEN_877-43-0_13CNMR.htm
https://chempap.org/file_access.php?file=542a75.pdf
https://spectrabase.com/spectrum/GaAvaU7kr12
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dimethylquinoline
https://pmc.ncbi.nlm.nih.gov/articles/PMC9333195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9333195/
https://www.benchchem.com/product/b009219#spectral-data-for-2-6-dimethylquinoline-4-carboxylic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b009219#spectral-data-for-2-6-dimethylquinoline-4-carboxylic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b009219#spectral-data-for-2-6-dimethylquinoline-4-carboxylic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b009219#spectral-data-for-2-6-dimethylquinoline-4-carboxylic-acid-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b009219?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

